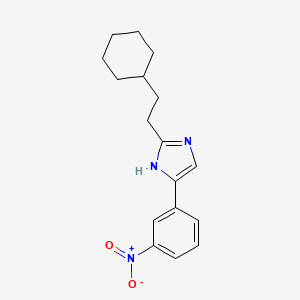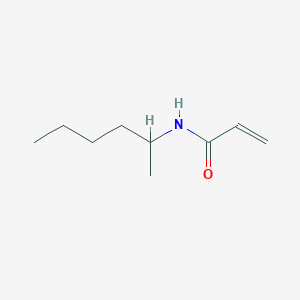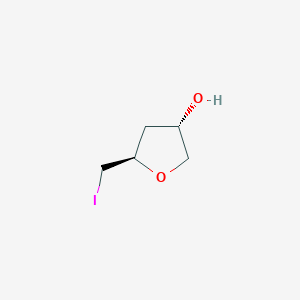![molecular formula C15H12BrNO B8572383 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile](/img/structure/B8572383.png)
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile
Vue d'ensemble
Description
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a bromine atom, a cyano group, and a methoxy-benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a benzene derivative, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce the bromine atom.
Nitration and Reduction: Nitration of the brominated benzene can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitro group can then be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).
Sandmeyer Reaction: The amino group can be converted to a cyano group using the Sandmeyer reaction, which involves diazotization followed by treatment with copper(I) cyanide (CuCN).
Methoxy-Benzylation: Finally, the methoxy-benzyl group can be introduced through a Friedel-Crafts alkylation reaction using methoxy-benzyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: 1-Cyano-4-(4-methoxy-benzyl)-benzene.
Reduction: 1-Bromo-4-amino-3-(4-methoxy-benzyl)-benzene.
Oxidation: 1-Bromo-4-cyano-3-(4-carboxy-benzyl)-benzene.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-cyano-benzene: Lacks the methoxy-benzyl group.
4-Cyano-3-(4-methoxy-benzyl)-benzene: Lacks the bromine atom.
1-Bromo-4-methoxy-benzene: Lacks the cyano and methoxy-benzyl groups.
Propriétés
Formule moléculaire |
C15H12BrNO |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12BrNO/c1-18-15-6-2-11(3-7-15)8-13-9-14(16)5-4-12(13)10-17/h2-7,9H,8H2,1H3 |
Clé InChI |
MMJMQQHLKXHKAA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B8572320.png)




![Methanone, [4-(bromomethyl)phenyl]-2-thienyl-](/img/structure/B8572356.png)


![N-(3-bromophenyl)-6-methoxypyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8572380.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxyprop-2-enoate](/img/structure/B8572399.png)
